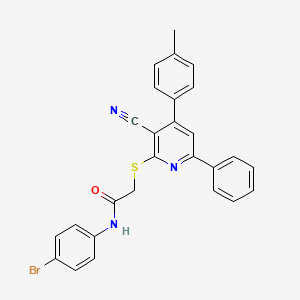
5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid: is a chemical compound that belongs to the benzofuran family. This compound, in particular, features a bromine atom at the 5th position, a difluoromethoxy group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid typically involves the following steps:
Bromination: Introduction of a bromine atom at the 5th position of the benzofuran ring.
Difluoromethoxylation: Introduction of a difluoromethoxy group at the 3rd position.
Carboxylation: Introduction of a carboxylic acid group at the 2nd position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination, difluoromethoxylation, and carboxylation reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or other reduced functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex benzofuran derivatives.
- Studied for its potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry:
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to biological effects.
Interacting with DNA: Potentially causing changes in gene expression or DNA damage.
Disrupting cellular processes: Affecting cell signaling pathways and metabolic processes
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-(difluoromethoxy)benzofuran-3-carboxylic acid
- 3-Bromo-5-(difluoromethoxy)benzofuran-2-carboxylic acid
- 5-Bromo-3-(trifluoromethoxy)benzofuran-2-carboxylic acid
Uniqueness:
- The specific positioning of the bromine, difluoromethoxy, and carboxylic acid groups in 5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid provides unique chemical properties and biological activities.
- The difluoromethoxy group enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy .
Eigenschaften
Molekularformel |
C10H5BrF2O4 |
|---|---|
Molekulargewicht |
307.04 g/mol |
IUPAC-Name |
5-bromo-3-(difluoromethoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrF2O4/c11-4-1-2-6-5(3-4)7(17-10(12)13)8(16-6)9(14)15/h1-3,10H,(H,14,15) |
InChI-Schlüssel |
DBBUVYFQUXJRAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783628.png)
![4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11783630.png)




![2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B11783663.png)

![Octahydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B11783676.png)



![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)
